

# A Comparative Performance Analysis of 4-tert-pentylcyclohexanone for Scientific Applications

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## Compound of Interest

Compound Name: 4-tert-Pentylcyclohexanone

Cat. No.: B096371

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For researchers, scientists, and professionals in drug development, the selection of appropriate chemical entities is paramount. This guide provides a comparative overview of **4-tert-pentylcyclohexanone**, a versatile ketone, against its close structural analog, 4-tert-butylcyclohexanone. Due to a notable gap in publicly available performance data for **4-tert-pentylcyclohexanone**, this document emphasizes established experimental protocols to enable researchers to generate their own comparative data. The primary applications discussed are in fragrance science and as a potential biocidal agent.

## Physicochemical Properties and Fragrance Profile

Both **4-tert-pentylcyclohexanone** and 4-tert-butylcyclohexanone are valued in the fragrance industry for their unique scent profiles. The addition of a single carbon to the tert-alkyl group, from butyl to pentyl, can subtly alter olfactory characteristics such as odor threshold and substantivity. Below is a summary of their known properties.

Property	4-tert-pentylcyclohexanone	4-tert-butylcyclohexanone
Molecular Formula	C11H20O	C10H18O
Molecular Weight	168.28 g/mol	154.25 g/mol [1][2]
CAS Number	16587-71-6[3]	98-53-3[1][2]
Appearance	-	Crystals[1]
Melting Point	-	47-50 °C[1]
Boiling Point	-	113-116 °C at 20 mmHg[1]
Odor Profile	-	Strong, earthy, woody, patchouli-like with camphor and mint notes[4][5]
Substantivity	-	16 hours at 20% in dipropylene glycol[4]

## Comparative Experimental Protocols

To facilitate direct comparison, the following sections detail standardized methodologies for evaluating key performance indicators in fragrance and biocidal applications.

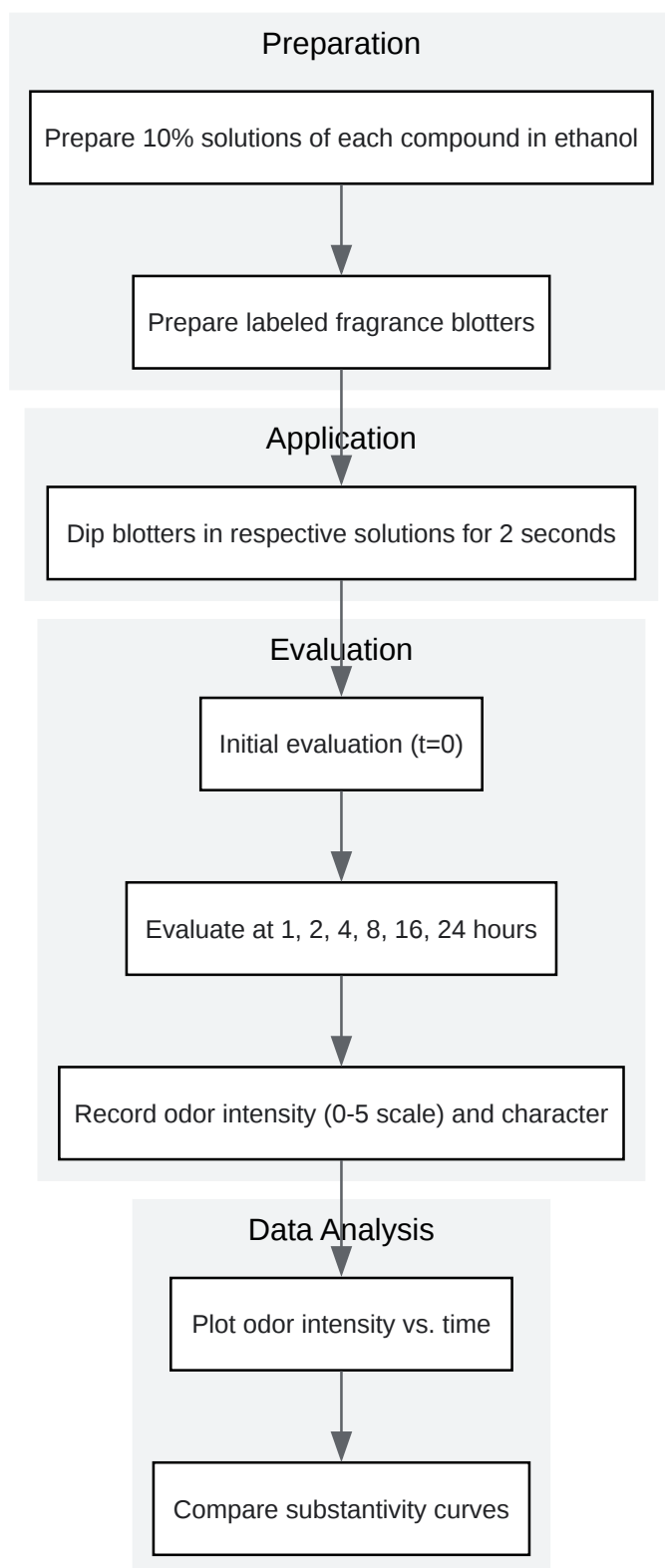
### Fragrance Performance Evaluation

The longevity and character of a fragrance ingredient are critical performance metrics. The following protocol outlines a standard method for assessing fragrance substantivity.

#### Experimental Protocol: Fragrance Substantivity on Blotters

- Preparation of Solutions: Prepare 10% (w/w) solutions of **4-tert-pentylcyclohexanone** and 4-tert-butylcyclohexanone in a suitable solvent like ethanol.
- Application: Dip standard fragrance blotters into each solution for 2 seconds, ensuring consistent saturation.

- **Evaluation:** Evaluate the odor intensity and character of the dried blotters at specific time intervals (e.g., 0, 1, 2, 4, 8, 16, 24 hours) by a panel of trained sensory assessors.
- **Data Recording:** Record the odor intensity on a scale from 0 (odorless) to 5 (very strong). Note any changes in the odor profile over time.
- **Comparison:** Plot the average odor intensity versus time for each compound to compare their substantivity.



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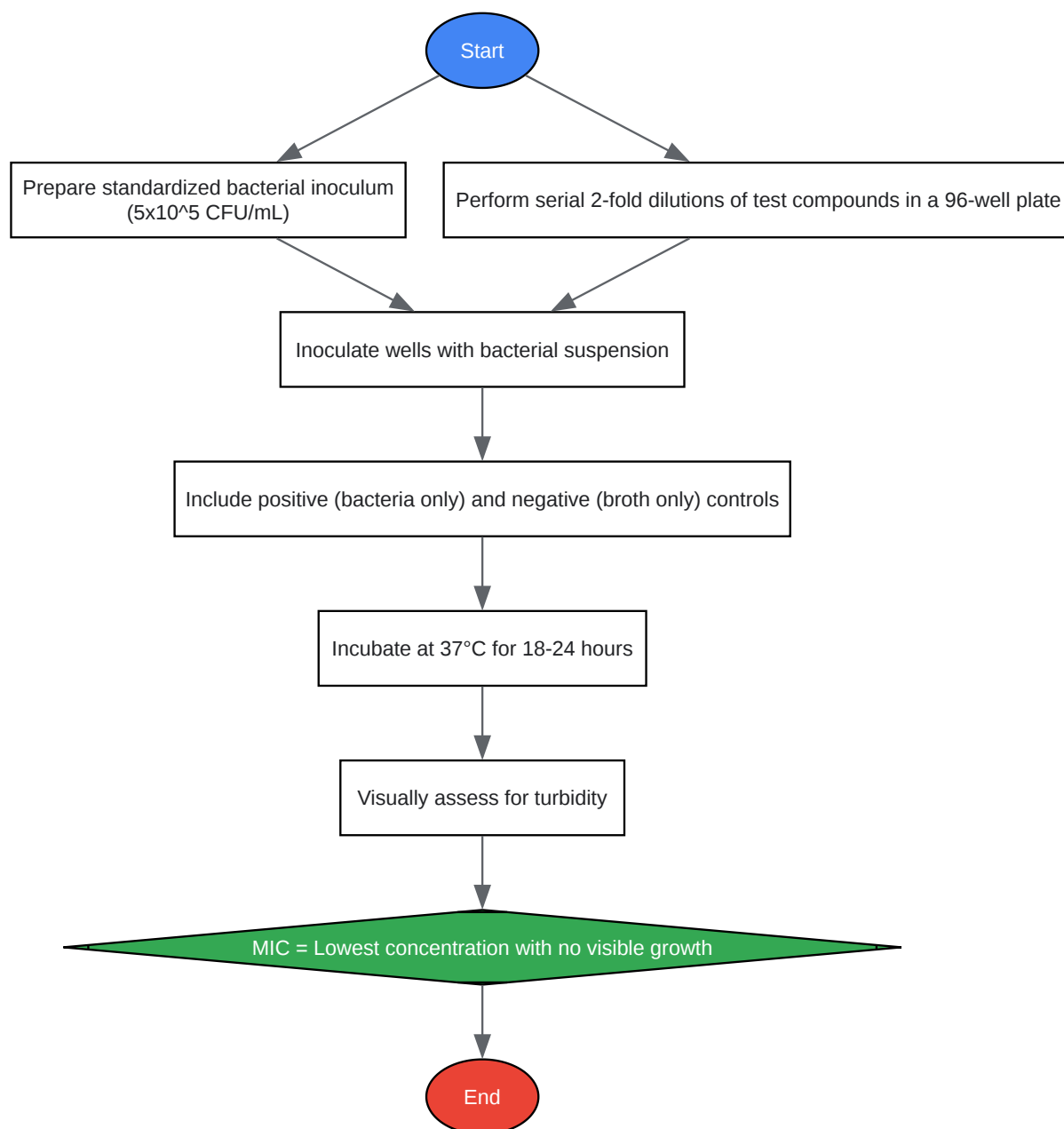
Caption: Workflow for Comparative Fragrance Substantivity Testing.

## Biocidal Activity Assessment

The potential of **4-tert-pentylcyclohexanone** as a biocidal agent can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms.

Experimental Protocol: Broth Microdilution MIC Assay

- **Microorganism Preparation:** Prepare a standardized inoculum of the test microorganism (e.g., *E. coli*, *S. aureus*) to a concentration of approximately  $5 \times 10^5$  CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
- **Compound Dilution:** Perform a serial two-fold dilution of **4-tert-pentylcyclohexanone** and the comparator compound in a 96-well microtiter plate containing the broth medium.
- **Inoculation:** Inoculate each well with the prepared microorganism suspension. Include a positive control (microorganism, no compound) and a negative control (broth only).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **Result Determination:** The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[\[6\]](#)[\[7\]](#)[\[8\]](#)



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Caption: Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC).

## Safety and Toxicological Profile

A safety assessment by the Research Institute for Fragrance Materials (RIFM) on p-tert-butylcyclohexanone utilized data from 4-t-amylcyclohexanone (a synonym for **4-tert-pentylcyclohexanone**) for a read-across analysis of skin sensitization. This provides a valuable point of comparison.

Parameter	4-tert-pentylcyclohexanone (as 4-t-amylcyclohexanone)	4-tert-butylcyclohexanone
Skin Sensitization	No Expected Sensitization Induction Level (NESIL) of 350 µg/cm <sup>2</sup> [9]	Found to have the potential for skin sensitization in a small fraction of people.[9]

## Conclusion

While 4-tert-butylcyclohexanone is a well-characterized compound, its pentyl analog remains less studied, presenting an opportunity for novel research. The structural similarity suggests that **4-tert-pentylcyclohexanone** may exhibit comparable, albeit distinct, performance characteristics in fragrance and potentially biocidal applications. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies, thereby contributing valuable data to the scientific community. Such investigations are crucial for the informed selection and development of new chemical entities in various fields of research and development.

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